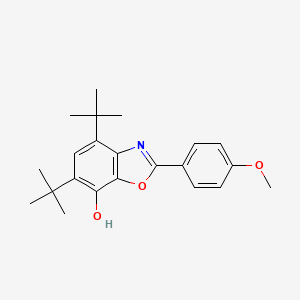

![molecular formula C11H12N4O3 B4761857 1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B4761857.png)

1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including compounds similar to 1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole, typically involves reactions of nitro-1,2,3-triazoles with aryloxy or alkoxy substituents. One method includes the reaction of 2-aryl-1-bromo-1-nitroethenes with sodium azide in various solvents to yield 4-aryl-5-nitro-1,2,3-triazoles (Sheremet et al., 2004). Another approach is the multi-component synthesis from primary amine, ketones, and 4-nitrophenyl azide, highlighting the versatility in constructing the triazole ring (Vo, 2020).

Molecular Structure Analysis

Molecular structure analysis of similar triazole derivatives has been conducted through various techniques, including single-crystal X-ray studies, which provide insight into the dihedral angles and overall geometry of the triazole ring and its substituents (Namratha et al., 2016).

Chemical Reactions and Properties

1,2,3-Triazole derivatives undergo a variety of chemical reactions, such as 1,3-dipolar cycloadditions, highlighting their reactivity towards different chemical entities. The presence of nitro and aryloxy groups significantly impacts the reaction pathways and the formation of diverse triazole-based compounds (Quan et al., 2014).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as thermal stability and melting points, can be influenced by the nature and position of substituents on the triazole ring. These properties are crucial for determining the compound's applicability in various fields (Rao et al., 2016).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity, tautomerism, and ability to form complexes with metals, are subject to extensive study. Tautomerism, in particular, plays a significant role in defining the chemical behavior and stability of these compounds (Kubota & Uda, 1975).

Wissenschaftliche Forschungsanwendungen

Thermal Stability and Explosive Properties

1,2,4-triazoles, including variants like 1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole, have been studied for their thermal stability and potential use as explosives or propellants in rocket fuels. Rao et al. (2016) investigated the thermal stability of nitro-rich 1,2,4-triazoles, highlighting their multistep decomposition mechanism and potential as propellants and explosives (Rao et al., 2016).

Ligand Formation and Metal Complexation

The formation of ligands and metal complexes involving 1,2,4-triazoles has been a subject of research. Stucky et al. (2008) explored 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands, investigating their protonation and metal complex formation, which is relevant for understanding the chemical properties and potential applications of triazole derivatives (Stucky et al., 2008).

Fungicidal Activity

The fungicidal properties of 1,2,4-triazole derivatives have been a significant area of research. Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives, demonstrating their moderate to high fungicidal activities, which could be crucial for agricultural applications (Bai et al., 2020).

Antibacterial

and Antifungal ApplicationsThe antibacterial and antifungal properties of 1,2,4-triazole derivatives have been extensively researched. Upmanyu et al. (2011) synthesized a series of 1,2,4-triazoles with varying substituents and evaluated their antimicrobial activities against various bacterial and fungal strains, indicating their potential in medical and industrial applications (Upmanyu et al., 2011).

Photophysical Properties and Sensing Applications

1,2,4-triazoles have also been studied for their photophysical properties and potential as sensors. Ujan et al. (2021) synthesized a triazole-substituted compound and explored its selectivity and sensitivity toward mercury ion detection, demonstrating its potential as a chemical sensor (Ujan et al., 2021).

Anthelmintic Activity

Research has also been conducted on the anthelmintic (anti-parasitic) activity of 1,2,4-triazole derivatives. Namratha et al. (2016) synthesized a series of triazole compounds and evaluated their efficacy as anthelmintics, indicating potential applications in veterinary and human medicine (Namratha et al., 2016).

Wirkmechanismus

Target of Action

The primary target of the compound “1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole” is the Androgen receptor . Androgen receptors are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

It is known that it interacts with the androgen receptor, potentially altering its activity

Result of Action

Given its interaction with the androgen receptor, it may influence cellular processes regulated by this receptor, potentially affecting cellular proliferation and differentiation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c16-15(17)10-2-4-11(5-3-10)18-7-1-6-14-9-12-8-13-14/h2-5,8-9H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOIHLJFOSMZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319960 | |

| Record name | 1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole | |

CAS RN |

695158-50-0 | |

| Record name | 1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

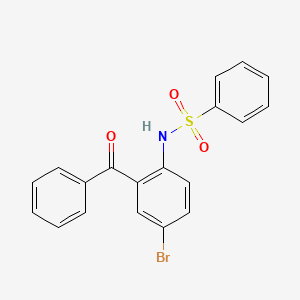

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4761785.png)

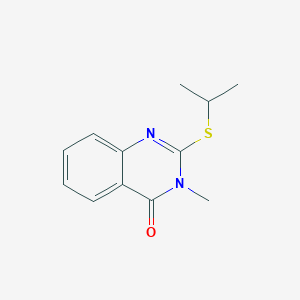

![ethyl 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4761800.png)

![4-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4761805.png)

![4-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4761822.png)

![2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4761828.png)

![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4761849.png)

![N-[1-(methoxymethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4761861.png)

![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761862.png)

![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4761870.png)

![2-({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4761873.png)

![2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B4761874.png)